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Compound of Interest

Compound Name: Spiro[chroman-2,4'-piperidine]

Cat. No.: B174295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the

Spiro[chroman-2,4'-piperidine] core structure, a significant scaffold in medicinal chemistry.

This spirocyclic system is a key component in the development of various therapeutic agents,

including acetyl-CoA carboxylase (ACC) inhibitors, G protein-coupled receptor 119 (GPR119)

agonists, and 5-HT2C receptor partial agonists.[1][2] A thorough understanding of its

spectroscopic properties is crucial for chemical synthesis, structural confirmation, and the

advancement of drug discovery programs.

This document outlines the characteristic spectroscopic data obtained from Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) analysis. It also provides

detailed experimental protocols for these techniques and visual representations of relevant

biological signaling pathways and experimental workflows.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-

Resolution Mass Spectrometry (HRMS) for representative derivatives of the Spiro[chroman-
2,4'-piperidine]-4-one scaffold. The presented data is crucial for the structural elucidation and

verification of these compounds.

Table 1: ¹H NMR Spectroscopic Data for Spiro[chroman-2,4'-piperidine]-4-one Derivatives
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Compound Solvent
Chemical Shift (δ) in ppm
and Coupling Constant (J)
in Hz

tert-butyl 4-oxospiro[chroman-

2,4'-piperidine]-1'-carboxylate
CDCl₃

7.90 (d, J = 7.5, 1H), 7.63 (t, J

= 7.3, 1H), 7.11 (m, 2H), 3.89

(m, 2H), 3.25 (m, 2H), 2.75 (s,

2H), 2.12 (d, J = 7.1, 2H), 1.63

(m, 2H), 1.48 (s, 9H)[3]

1'-(Adamantane-1-

carbonyl)spiro[chroman-2,4'-

piperidin]-4-one

DMSO-d₆

7.86 (d, J = 7.5, 1H), 7.49 (t, J

= 7.3, 1H), 7.30 – 7.21 (m,

2H), 3.76 (t, J = 7.1, 2H), 3.13

(t, J = 7.1, 2H), 2.65 (s, 2H),

2.09 (t, J = 7, 2H), 1.63 (t, J =

7, 2H), 1.55 – 1.46 (m, 6H),

1.39 – 1.29 (m, 9H)[3]

1'-

(Phenylsulfonyl)spiro[chroman-

2,4'-piperidin]-4-one

DMSO-d₆

7.93 – 7.83 (m, 2H), 7.77 –

7.71 (m, 4H), 7.61 – 7.39 (m,

3H), 3.38 (t, J = 7.1, 2H), 3.31

(t, J = 7.1, 2H), 2.66 (s, 2H),

2.24 (t, J = 7, 2H), 1.61 (t, J =

7, 2H)[3]

1'-Tosylspiro[chroman-2,4'-

piperidin]-4-one
DMSO-d₆

7.90 – 7.86 (m, 3H), 7.80 –

7.73 (m, 3H), 7.43 – 7.21 (m,

2H), 3.33 (t, J = 7.1, 2H), 3.29

(t, J = 7.1, 2H), 2.73 (s, 2H),

2.43 (s, 3H), 2.23 (t, J = 7, 2H),

1.57 (t, J = 7, 2H)[3]

Table 2: ¹³C NMR Spectroscopic Data for Spiro[chroman-2,4'-piperidine]-4-one Derivatives
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Compound Solvent Chemical Shift (δ) in ppm

1'-(Adamantane-1-

carbonyl)spiro[chroman-2,4'-

piperidin]-4-one

DMSO-d₆

190.54 (C=O), 176.91 (N-

C=O), 160.49, 133.72, 127.30,

121.29, 120.94, 114.68, 68.73,

44.61, 40.09, 39.12, 36.10,

35.41, 34.25, 26.80[3]

1'-

(Phenylsulfonyl)spiro[chroman-

2,4'-piperidin]-4-one

DMSO-d₆

190.87 (C=O), 160.54, 137.61,

133.42, 131.63, 129.72,

127.69, 121.26, 120.27,

114.99, 68.26, 44.30, 40.83,

33.51[3]

1'-Tosylspiro[chroman-2,4'-

piperidin]-4-one
DMSO-d₆

191.14 (C=O), 160.13, 137.54,

133.33, 131.46, 129.37,

127.68, 121.65, 120.08,

114.34, 68.75, 44.51, 40.79,

33.47, 21.39[3]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data
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Compound Ionization Mode Calculated [M+H]⁺ Found [M+H]⁺

tert-butyl 4-

oxospiro[chroman-

2,4'-piperidine]-1'-

carboxylate

ESI
318.1631 (for

C₁₈H₂₃NO₄)
317.1627[3]

1'-(Adamantane-1-

carbonyl)spiro[chroma

n-2,4'-piperidin]-4-one

ESI
380.2321 (for

C₂₄H₂₉NO₃)
379.2147[3]

1'-

(Phenylsulfonyl)spiro[

chroman-2,4'-

piperidin]-4-one

ESI
358.1364 (for

C₁₉H₁₉NO₄S)
357.1035[3]

1'-

Tosylspiro[chroman-

2,4'-piperidin]-4-one

ESI
372.1208 (for

C₂₀H₂₁NO₄S)
371.1191[3]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard laboratory practices and can be adapted for specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and stereochemistry of the compound by

analyzing the chemical shifts, coupling constants, and integration of proton and carbon nuclei.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the Spiro[chroman-2,4'-piperidine] derivative in

approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.
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¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio.

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5

seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and

to study its fragmentation patterns for structural elucidation.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization

(ESI) is a common choice for this class of compounds.
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Data Acquisition:

Infuse the sample solution into the ion source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Set the mass range to cover the expected molecular weight of the compound.

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion of interest and subjecting it to collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any significant fragment ions. Use the accurate mass measurement to calculate the

elemental composition.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by analyzing the absorption

of infrared radiation at specific wavenumbers.

Methodology for Solid Samples (Thin Film Method):

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few

drops of a volatile solvent (e.g., dichloromethane or acetone).

Film Casting: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr) and

allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the

plate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty salt plate.

Place the salt plate with the sample film in the sample holder of the spectrometer.
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Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

Data Analysis: Analyze the spectrum to identify characteristic absorption bands

corresponding to the functional groups present in the Spiro[chroman-2,4'-piperidine]
structure, such as C=O (ketone), C-O-C (ether), N-H (if present), and C-H bonds.

UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule and determine its absorption

properties in the ultraviolet and visible regions of the electromagnetic spectrum.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile) of a known concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Fill a matched quartz cuvette with the sample solution.

Scan the absorbance of the sample from approximately 200 to 800 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the

molar absorptivity (ε) using the Beer-Lambert law if the concentration is known. The chroman

moiety is expected to show characteristic absorptions in the UV region.

Visualization of Biological and Experimental
Frameworks
The following diagrams, generated using the DOT language, illustrate key concepts related to

the Spiro[chroman-2,4'-piperidine] scaffold.

Synthetic Workflow
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This diagram outlines a generalized synthetic approach to the Spiro[chroman-2,4'-
piperidine]-4-one core structure.
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Caption: Synthetic pathway to the Spiro[chroman-2,4'-piperidine]-4-one core.
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Acetyl-CoA Carboxylase (ACC) Inhibition Pathway
This diagram illustrates the mechanism of action for Spiro[chroman-2,4'-piperidine]
derivatives as ACC inhibitors.
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Caption: Mechanism of ACC inhibition by Spiro[chroman-2,4'-piperidine] derivatives.

GPR119 Agonist Signaling Pathway
This diagram shows the signaling cascade initiated by the activation of GPR119 by a

Spiro[chroman-2,4'-piperidine] agonist.
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Spiro[chroman-2,4'-piperidine]
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GPR119 Receptor

Activates

Gαs Protein

Activates

Adenylyl Cyclase

Activates

cAMP

Produces

Protein Kinase A (PKA)

Activates

Insulin Secretion
(Pancreatic β-cells)

Promotes

GLP-1 Secretion
(Intestinal L-cells)

Promotes

Click to download full resolution via product page

Caption: GPR119 signaling cascade initiated by a Spiro[chroman-2,4'-piperidine] agonist.
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5-HT2C Receptor Partial Agonist Signaling
This diagram outlines the primary signaling pathway modulated by 5-HT2C receptor partial

agonists like certain Spiro[chroman-2,4'-piperidine] derivatives.
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Spiro[chroman-2,4'-piperidine]
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Caption: 5-HT2C receptor signaling by a Spiro[chroman-2,4'-piperidine] partial agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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